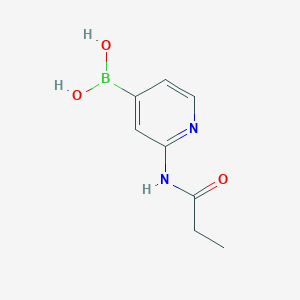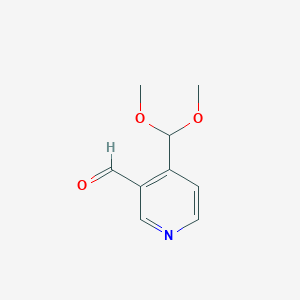![molecular formula C6H13BO4S B15298006 [(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid](/img/structure/B15298006.png)
[(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a thian-4-yl moiety, which is further modified with a dioxo group. The molecular formula of this compound is C5H11BO4S, and it has a molecular weight of 178.01 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid typically involves the reaction of appropriate thian-4-yl precursors with boronic acid reagents. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the use of palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
[(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and various nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes.
Substitution: Various substituted thian-4-yl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid is used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Biology
Its ability to form stable complexes with biomolecules makes it useful in studying biological processes .
Medicine
In medicine, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly in the treatment of cancer and bacterial infections. This compound may serve as a lead compound for developing new therapeutic agents .
Industry
Industrially, the compound is used in the production of advanced materials and polymers. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .
Mécanisme D'action
The mechanism of action of [(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it effective in enzyme inhibition and molecular recognition processes. The compound’s ability to participate in various chemical reactions allows it to modulate biological pathways and exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in Suzuki–Miyaura coupling reactions.
Methylboronic acid: A simpler boronic acid with similar reactivity but different structural properties.
4-Fluorophenylboronic acid: A boronic acid with a fluorine substituent, offering different electronic properties.
Uniqueness
[(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid is unique due to its thian-4-yl moiety and dioxo group, which impart distinct chemical and physical properties. These structural features enhance its reactivity and make it suitable for specific applications in chemistry, biology, and industry .
Propriétés
Formule moléculaire |
C6H13BO4S |
|---|---|
Poids moléculaire |
192.05 g/mol |
Nom IUPAC |
(1,1-dioxothian-4-yl)methylboronic acid |
InChI |
InChI=1S/C6H13BO4S/c8-7(9)5-6-1-3-12(10,11)4-2-6/h6,8-9H,1-5H2 |
Clé InChI |
GQXVWLIOQVLWTQ-UHFFFAOYSA-N |
SMILES canonique |
B(CC1CCS(=O)(=O)CC1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Piperidin-1-yl)phenyl]acetic acid hydrochloride](/img/structure/B15297936.png)
![7-Fluoro-5-azaspiro[3.4]octane hydrochloride](/img/structure/B15297950.png)
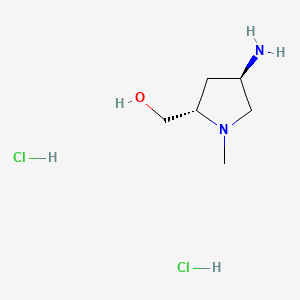
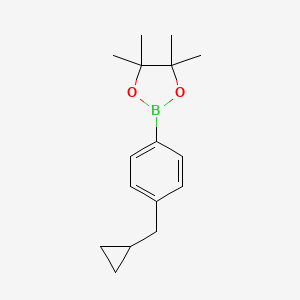
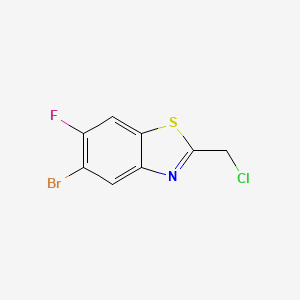
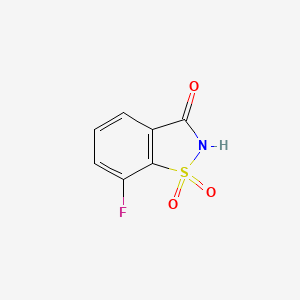
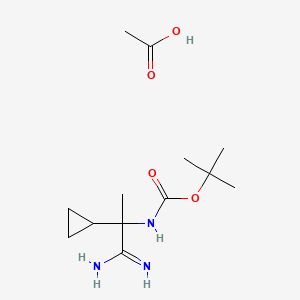
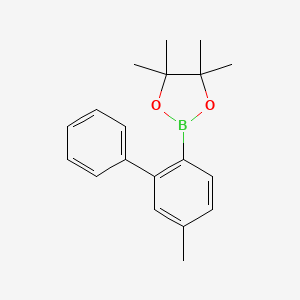


![3-[5-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B15298013.png)
